6-(3-Chloro-5-methylphenyl)pyridin-3-ol
Description
6-(3-Chloro-5-methylphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 of the pyridine ring and a 3-chloro-5-methylphenyl substituent at position 6. Its molecular formula is C₁₂H₁₀ClNO, with a molecular weight of 235.67 g/mol. The chlorine and methyl groups on the phenyl ring contribute to its electronic and steric properties, influencing its chemical reactivity and biological interactions.
Properties
IUPAC Name |
6-(3-chloro-5-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-4-9(6-10(13)5-8)12-3-2-11(15)7-14-12/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTVOOKXPQIXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692590 | |
| Record name | 6-(3-Chloro-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262011-46-0 | |
| Record name | 6-(3-Chloro-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-5-methylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-chloro-5-methylphenylboronic acid can be coupled with 6-bromo-3-hydroxypyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and catalysts is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-5-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 6-(3-Chloro-5-methylphenyl)pyridin-3-one.
Reduction: Formation of 6-(3-Chloro-5-methylphenyl)pyridin-3-amine.
Substitution: Formation of 6-(3-Chloro-5-methylphenyl)pyridin-3-ylamine or 6-(3-Chloro-5-methylphenyl)pyridin-3-thiol.
Scientific Research Applications
6-(3-Chloro-5-methylphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-5-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Position Effects
- Chlorine Position : In this compound, the chlorine on the phenyl ring (meta to the pyridine linkage) creates an electron-withdrawing effect, polarizing the aromatic system. This contrasts with analogs like 5-Chloro-2-(3-methylphenyl)pyridin-3-ol, where chlorine’s position on the pyridine ring directly influences hydrogen bonding with biological targets .
- Methyl vs. Methoxy : The methyl group on the phenyl ring offers steric bulk without significant electron donation, whereas methoxy in 5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol provides electron donation, altering solubility and interaction with hydrophobic enzyme pockets .
Electronic and Steric Profiles
- Steric Hindrance : The phenyl ring’s substituents create a steric environment that may hinder or favor interactions with enzymes. For example, the difluoromethyl group in 2-Chloro-5-(difluoromethyl)pyridin-3-ol increases steric bulk but also enhances binding selectivity .
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